Product packaging for 2-Ethoxy-6-(methylsulfanyl)pyridine(Cat. No.:CAS No. 87512-16-1)

2-Ethoxy-6-(methylsulfanyl)pyridine

Cat. No.: B14404799
CAS No.: 87512-16-1
M. Wt: 169.25 g/mol
InChI Key: FEEZQIITCKKANC-UHFFFAOYSA-N
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Description

Overview of Functionalized Pyridines in Organic Chemistry

Functionalized pyridines are a class of heterocyclic compounds that are ubiquitous in organic chemistry. The pyridine (B92270) ring, an aromatic hexagon containing one nitrogen atom, can be modified with a wide array of substituents, leading to a diverse range of chemical reactivities and applications. These compounds are integral components in numerous natural products, including essential vitamins and alkaloids.

The strategic functionalization of the pyridine core is a key focus in synthetic and medicinal chemistry. nih.gov The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, makes it less reactive towards electrophilic aromatic substitution compared to benzene. nih.gov However, this characteristic also opens up unique avenues for nucleophilic substitution and metal-catalyzed cross-coupling reactions, allowing for the precise installation of functional groups at specific positions. acs.orgrsc.org The resulting substituted pyridines are not only valuable as building blocks in the synthesis of more complex molecules but also exhibit a broad spectrum of biological activities, finding use as pharmaceuticals and agrochemicals.

Structural Significance and Isomeric Considerations of 2-Ethoxy-6-(methylsulfanyl)pyridine

The structure of this compound, featuring an ethoxy group at the 2-position and a methylsulfanyl (or methylthio) group at the 6-position of the pyridine ring, is of considerable interest. The presence of two distinct heteroatom-containing substituents directly attached to the ring and flanking the nitrogen atom imparts specific electronic and steric properties. The ethoxy group is an electron-donating group through resonance, while the methylsulfanyl group can also act as a weak electron donor. These electronic effects can influence the reactivity of the pyridine ring and the availability of the nitrogen lone pair for coordination.

Isomerism in disubstituted pyridines is a critical aspect that dictates their physical and chemical properties. For a pyridine ring with two different substituents, such as an ethoxy and a methylsulfanyl group, several positional isomers are possible. The specific arrangement of these groups in this compound, with both at the alpha-positions relative to the nitrogen, is just one of several possibilities. Other isomers, such as those with substitution at the 2,3-, 2,4-, 2,5-, 3,4-, or 3,5-positions, would exhibit different dipole moments, steric hindrances, and electronic distributions, leading to distinct spectroscopic signatures and chemical behaviors. nih.gov The study of such isomers is crucial for understanding structure-activity relationships. For instance, the relative positions of functional groups on a pyridine ring have been shown to significantly impact the photophysical properties of the resulting molecules. nih.gov

Below is a table detailing some of the possible isomers of an ethoxy-methylsulfanyl-pyridine:

Isomer NamePosition of Ethoxy GroupPosition of Methylsulfanyl Group
This compound 26
2-Ethoxy-3-(methylsulfanyl)pyridine23
2-Ethoxy-4-(methylsulfanyl)pyridine24
2-Ethoxy-5-(methylsulfanyl)pyridine25
3-Ethoxy-2-(methylsulfanyl)pyridine32
3-Ethoxy-4-(methylsulfanyl)pyridine34
3-Ethoxy-5-(methylsulfanyl)pyridine35
4-Ethoxy-2-(methylsulfanyl)pyridine42
4-Ethoxy-3-(methylsulfanyl)pyridine43

This table is for illustrative purposes and does not represent an exhaustive list of all possible isomers.

Research Landscape and Knowledge Gaps Pertaining to the Compound

Despite the rich chemistry of functionalized pyridines, a thorough search of the scientific literature reveals a striking scarcity of research specifically dedicated to this compound. While numerous studies focus on 2,6-disubstituted pyridines for a variety of applications, including as inhibitors of β-amyloid aggregation nih.gov and as potential antituberculosis agents nih.gov, this particular compound remains largely unexplored.

The existing information is primarily confined to chemical supplier catalogs and compound databases, which provide basic identifiers such as its CAS number. However, detailed experimental data, including spectroscopic characterization (NMR, IR, MS), reactivity profiles, and biological activity, are conspicuously absent from peer-reviewed publications. This significant knowledge gap presents a unique opportunity for original research.

The synthesis of 2,6-disubstituted pyridines is a well-established field, with various methodologies available. acs.orgmdpi.com The development of a synthetic route to this compound and the subsequent investigation of its properties could provide valuable insights. For example, the dual functionality of an ether and a thioether flanking the pyridine nitrogen could lead to interesting coordination chemistry with metal ions, potentially giving rise to novel catalysts or materials. Furthermore, given that structurally related sulfur-containing pyridines have been investigated for their biological activities, exploring the potential of this compound in medicinal chemistry could be a fruitful avenue of research. The current void in the literature underscores the vastness of unexplored chemical space and highlights this compound as a molecule with untapped potential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NOS B14404799 2-Ethoxy-6-(methylsulfanyl)pyridine CAS No. 87512-16-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87512-16-1

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

2-ethoxy-6-methylsulfanylpyridine

InChI

InChI=1S/C8H11NOS/c1-3-10-7-5-4-6-8(9-7)11-2/h4-6H,3H2,1-2H3

InChI Key

FEEZQIITCKKANC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=CC=C1)SC

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 2 Ethoxy 6 Methylsulfanyl Pyridine

Multicomponent Reaction Approaches for Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. taylorfrancis.comacsgcipr.orgnih.govwhiterose.ac.ukrsc.org The Hantzsch pyridine (B92270) synthesis and its variations are classic examples of MCRs for pyridine ring formation. taylorfrancis.comnih.gov

A modified Bohlmann-Rahtz pyridine synthesis could potentially be adapted to yield 2-ethoxy-6-(methylsulfanyl)pyridine. This would involve the condensation of an enamine (derived from a β-keto ester or equivalent) with a molecule containing the methylsulfanyl group, and an ammonia (B1221849) source.

MCR StrategyReactant 1Reactant 2Reactant 3Potential Product
Hantzsch-typeβ-Ketoester with ethoxy groupAldehydeAmmonia sourceDihydropyridine precursor
Bohlmann-Rahtz-typeEnamineα,β-Unsaturated compound with methylthio groupAmmonia source2,6-Disubstituted pyridine

This table illustrates the general concept of applying MCRs to the synthesis of the target scaffold.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful optimization of reaction parameters, including the choice of solvent, temperature, and the potential use of catalysts.

The solvent plays a critical role in SNAr reactions by influencing the solubility of the reactants and stabilizing the charged intermediates (Meisenheimer complexes).

For the initial ethoxylation step, ethanol (B145695) is a common choice as it acts as both the solvent and the reagent. The reaction temperature is typically elevated to facilitate the substitution. A study on the reaction of 2-fluoro- and 2-chloropyridines with sodium ethoxide in ethanol showed that the reaction proceeds readily, with the fluoropyridine being significantly more reactive than the chloropyridine. researchgate.net

In the subsequent reaction with sodium methanethiolate, a polar aprotic solvent such as dimethylformamide (DMF) or hexamethylphosphoramide (B148902) (HMPA) is often employed. These solvents are effective at solvating the cation (Na+) while leaving the thiolate anion more nucleophilic. Research on nucleophilic aromatic substitution reactions of unactivated aryl halides with thiolate ions has demonstrated the efficacy of HMPA in promoting these reactions. acs.org

The temperature for each step is a crucial parameter to control. Higher temperatures generally increase the reaction rate but can also lead to side reactions or decomposition. Therefore, the optimal temperature is a balance between achieving a reasonable reaction rate and maintaining the stability of the reactants and products.

Table 1: Illustrative Reaction Conditions for the Synthesis of this compound

StepReactantReagentSolventTemperature (°C)
12,6-DichloropyridineSodium EthoxideEthanol70-80
22-Chloro-6-ethoxypyridineSodium MethanethiolateDMF80-100

This table presents hypothetical yet plausible conditions based on general principles of SNAr reactions on pyridine rings.

While the synthesis of this compound can proceed via uncatalyzed SNAr, modern synthetic methods often employ catalysts to improve yield, selectivity, and reaction conditions. Palladium-catalyzed cross-coupling reactions are particularly relevant for the formation of C-O and C-S bonds.

For instance, palladium-catalyzed C-H alkoxylation has been successfully applied to 2-aryloxypyridines, demonstrating the feasibility of forming C-O bonds on a pyridine ring under catalytic conditions. nih.gov Similarly, palladium-catalyzed reactions are widely used for the formation of C-S bonds. Although direct catalytic methods for the synthesis of this compound are not extensively reported, the principles of palladium-catalyzed C-S and C-O cross-coupling suggest that a catalytic approach could be developed.

A potential catalytic cycle would involve the oxidative addition of the 2-halo-6-ethoxypyridine to a Pd(0) complex, followed by transmetalation with a sulfur source (or vice-versa for the C-O bond formation) and subsequent reductive elimination to yield the product and regenerate the catalyst.

Table 2: Potential Catalytic Systems for C-S and C-O Bond Formation on a Pyridine Ring

Coupling TypeCatalyst PrecursorLigandBaseSolvent
C-S CouplingPd(OAc)₂XantphosCs₂CO₃Toluene
C-O CouplingPd₂(dba)₃BINAPNaHDioxane

This table illustrates potential catalytic systems based on established palladium-catalyzed cross-coupling methodologies that could be adapted for the synthesis of the target compound.

Stereochemical Control in Synthesis (If Chiral Centers are Introduced in Future Derivatives)

The parent molecule, this compound, is achiral and therefore does not require stereochemical control in its synthesis. However, if chiral centers were to be introduced in future derivatives, for example, by modifying the ethoxy or methylsulfanyl side chains, stereochemical control would become a critical consideration.

For instance, if a chiral alcohol is used in the initial substitution step (e.g., (R)- or (S)-2-butanol), the resulting alkoxy-pyridine would be chiral. In such cases, the synthetic methodology would need to be adapted to ensure the retention or controlled inversion of the stereocenter. The use of chiral catalysts, particularly in palladium-catalyzed cross-coupling reactions, could also be a powerful tool for inducing stereoselectivity in the formation of new C-O or C-S bonds if the nucleophile or the pyridine substrate contains a prochiral center.

The development of stereoselective synthetic routes would be essential for the preparation of enantiomerically pure derivatives for applications where stereochemistry plays a crucial role, such as in medicinal chemistry or materials science.

Advanced Spectroscopic and Structural Elucidation of 2 Ethoxy 6 Methylsulfanyl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Detailed Proton (¹H) NMR Spectral Analysis and Chemical Shift Assignments

The ¹H NMR spectrum of 2-Ethoxy-6-(methylsulfanyl)pyridine is expected to exhibit distinct signals corresponding to the ethoxy, methylsulfanyl, and pyridine (B92270) ring protons.

The ethoxy group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), arising from coupling with each other. The methyl protons are anticipated to resonate in the upfield region, typically around δ 1.3-1.5 ppm, while the methylene protons, being attached to an electronegative oxygen atom, would appear further downfield, likely in the range of δ 4.3-4.5 ppm.

The methylsulfanyl group (SCH₃) would give rise to a singlet in the spectrum, as these protons are not coupled to any other protons. Their chemical shift is expected to be in the region of δ 2.4-2.6 ppm.

The pyridine ring protons would display a more complex pattern due to their electronic environment and spin-spin coupling. The protons at positions 3, 4, and 5 of the pyridine ring are expected to resonate in the aromatic region (δ 6.5-8.0 ppm). Based on the electronic effects of the ethoxy and methylsulfanyl substituents, the proton at position 3 (adjacent to the ethoxy group) would likely be the most shielded, appearing at the most upfield position in the aromatic region. The proton at position 5 (adjacent to the methylsulfanyl group) would be expected at a slightly more downfield position, and the proton at position 4 would likely be a triplet due to coupling with the protons at positions 3 and 5.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Ethoxy-CH₃1.3 - 1.5Triplet~7
Ethoxy-CH₂4.3 - 4.5Quartet~7
Methylsulfanyl-CH₃2.4 - 2.6Singlet-
Pyridine-H36.5 - 6.7Doublet of doublets-
Pyridine-H47.4 - 7.6Triplet-
Pyridine-H56.8 - 7.0Doublet of doublets-

Carbon-13 (¹³C) NMR Characterization, Including DEPT and Quantitative Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct carbon signals are expected for the pyridine ring and three for the substituents.

The ethoxy group carbons would appear as two signals: the methyl carbon (CH₃) in the upfield region (δ 14-16 ppm) and the methylene carbon (CH₂) further downfield (δ 60-62 ppm) due to its attachment to oxygen.

The methylsulfanyl group carbon (SCH₃) is expected to resonate in the range of δ 13-15 ppm.

The pyridine ring carbons will have chemical shifts influenced by the substituents and the nitrogen atom. The carbon at position 2 (C2), bonded to the electronegative oxygen of the ethoxy group, and the carbon at position 6 (C6), bonded to the sulfur of the methylsulfanyl group, are expected to be the most downfield, likely in the range of δ 160-165 ppm. The other ring carbons (C3, C4, and C5) would appear in the aromatic region, with their specific shifts determined by the electronic effects of the substituents.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be crucial for distinguishing between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons (like C2 and C6) would be absent in a DEPT-135 spectrum. Quantitative ¹³C NMR would require specific experimental conditions to ensure that the signal intensities accurately reflect the number of carbon atoms.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)DEPT-135
Ethoxy-CH₃14 - 16Positive
Ethoxy-CH₂60 - 62Negative
Methylsulfanyl-CH₃13 - 15Positive
Pyridine-C2162 - 165Absent
Pyridine-C3110 - 112Positive
Pyridine-C4138 - 140Positive
Pyridine-C5115 - 117Positive
Pyridine-C6160 - 163Absent

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. Key correlations would be observed between the ethoxy CH₂ and CH₃ protons, and among the pyridine ring protons (H3-H4, H4-H5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals for the ethoxy, methylsulfanyl, and protonated pyridine ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY correlations would be expected between the ethoxy CH₂ protons and the H3 proton of the pyridine ring, and between the methylsulfanyl CH₃ protons and the H5 proton, confirming their relative positions on the ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

The IR spectrum of this compound would be expected to show characteristic absorption bands for:

C-H stretching from the aliphatic ethoxy and methylsulfanyl groups (around 2850-3000 cm⁻¹) and the aromatic pyridine ring (around 3000-3100 cm⁻¹).

C-O stretching of the ethoxy group (around 1250-1000 cm⁻¹).

C=C and C=N stretching vibrations of the pyridine ring (in the region of 1400-1600 cm⁻¹).

C-S stretching of the methylsulfanyl group (around 600-800 cm⁻¹).

The Raman spectrum would also exhibit these vibrations, with the non-polar C-S and C-C bonds often showing stronger signals than in the IR spectrum.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the exact molecular weight and elemental composition of a compound. For this compound (C₈H₁₁NOS), the calculated exact mass would be a key piece of data for its identification.

The mass spectrum of 2-ethoxypyridine (B84967) is available in the NIST WebBook and shows a prominent molecular ion peak. rsc.org For this compound, the fragmentation pattern in mass spectrometry would likely involve the loss of the ethoxy and methylsulfanyl groups. Common fragmentation pathways could include the loss of an ethyl radical (•C₂H₅), an ethoxy radical (•OC₂H₅), a methyl radical (•CH₃), or a methylsulfanyl radical (•SCH₃). Analysis of these fragments would provide further confirmation of the compound's structure.

X-ray Crystallography for Single-Crystal Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystal lattice. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would yield detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state. This would provide an unambiguous confirmation of the molecular structure predicted by spectroscopic methods. While no specific X-ray crystallographic data has been found for the title compound, such an analysis would be the ultimate step in its complete structural elucidation.

Following a comprehensive search of available scientific literature and chemical databases, detailed experimental data regarding the advanced spectroscopic and structural elucidation of this compound is not available. Specifically, no published crystallographic studies were found that would provide the necessary data for a thorough analysis of its molecular conformation, bond geometries, and solid-state packing.

As a result, the creation of the requested detailed article, including data tables on bond lengths and angles and an elucidation of intermolecular interactions such as hydrogen bonding and π-π stacking, cannot be completed at this time. The generation of scientifically accurate content for the specified sections requires experimental data that does not appear to be in the public domain.

Information on related but distinct molecules is available, but in adherence to the strict requirement of focusing solely on this compound, this data cannot be used to build the requested article.

Computational and Theoretical Chemistry of 2 Ethoxy 6 Methylsulfanyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide deep insights into the electronic structure and stability of 2-Ethoxy-6-(methylsulfanyl)pyridine.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-electron systems. For a molecule like this compound, DFT calculations, often using hybrid functionals such as B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), could be employed to determine its optimized geometry, total energy, and vibrational frequencies. These calculations would confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Studies on substituted pyridines have demonstrated that the nature and position of substituents significantly influence the electronic distribution and stability of the pyridine (B92270) ring. For instance, electron-donating groups like ethoxy and methylsulfanyl are expected to increase the electron density on the pyridine ring, affecting its reactivity.

Ab Initio and Semi-Empirical Methods for Ground State Properties

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a high level of theoretical accuracy for calculating ground state properties. These methods, while computationally more demanding than DFT, can offer benchmark data for the geometric parameters and electronic energies of this compound.

Semi-empirical methods, on the other hand, offer a faster computational alternative by incorporating experimental parameters. While less accurate than ab initio or DFT methods, they can be useful for preliminary analyses of large molecular systems.

Molecular Orbital Theory and Frontier Molecular Orbital (FMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability.

HOMO-LUMO Energy Gaps and Their Significance for Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's reactivity. A smaller energy gap suggests that the molecule is more polarizable and can be more easily excited, indicating higher chemical reactivity. For this compound, the HOMO would likely be localized on the electron-rich sulfur and oxygen atoms and the pyridine ring, while the LUMO would be distributed over the pyridine ring. The calculated HOMO-LUMO gap would provide insights into its potential as an electron donor or acceptor in chemical reactions.

Table 1: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Generic Substituted Pyridine (Hypothetical Data)

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap 5.3

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule can be visualized using an electrostatic potential (MEP) map. The MEP map highlights regions of negative and positive electrostatic potential, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the ethoxy group, indicating these as potential sites for electrophilic attack. The hydrogen atoms of the ethyl and methyl groups would exhibit positive potential. This analysis is vital for understanding intermolecular interactions and the molecule's behavior in a biological or chemical system.

Reactivity and Selectivity Prediction through Computational Models

Computational models can predict the reactivity and selectivity of a molecule in various chemical reactions. By calculating reactivity descriptors derived from conceptual DFT, such as chemical potential, hardness, softness, and electrophilicity index, one can quantitatively assess the molecule's reactivity.

For this compound, these descriptors would help in predicting its behavior in reactions such as electrophilic aromatic substitution or nucleophilic attack. For instance, the calculated Fukui functions could pinpoint the most reactive sites within the molecule for different types of reactions, thus predicting the regioselectivity.

Global and Local Reactivity Descriptors (e.g., Fukui Functions)

Global and local reactivity descriptors are fundamental in understanding the chemical behavior of a molecule. For this compound, these descriptors, derived from density functional theory (DFT) calculations, can predict the most likely sites for electrophilic, nucleophilic, and radical attack.

Global Reactivity Descriptors provide a general overview of the molecule's reactivity. Key descriptors include:

Chemical Hardness (η): Indicates resistance to change in electron distribution. A higher value suggests greater stability.

Electronic Chemical Potential (μ): Relates to the escaping tendency of electrons.

Global Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons.

Local Reactivity Descriptors , such as the Fukui function (f(r)) , pinpoint specific reactive sites within the molecule. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the identification of atoms susceptible to different types of attack:

f+(r): Indicates the site for nucleophilic attack (where an electron is added).

f-(r): Indicates the site for electrophilic attack (where an electron is removed).

f0(r): Indicates the site for radical attack.

In a related study on 2-ethoxy-4-{(E)-[(3-nitrophenyl)imino]methyl}phenol, Fukui functions were calculated to identify reactive sites. ymerdigital.com For this compound, it is anticipated that the nitrogen atom of the pyridine ring would be a primary site for electrophilic attack due to its lone pair of electrons. The carbon atoms on the pyridine ring, influenced by the electron-donating and withdrawing nature of the substituents, would exhibit varying degrees of susceptibility to nucleophilic attack.

Interactive Data Table: Hypothetical Fukui Function Analysis for this compound

Atomic SitePredicted f+(r) (Nucleophilic Attack)Predicted f-(r) (Electrophilic Attack)Predicted f0(r) (Radical Attack)
N1LowHighModerate
C2ModerateLowModerate
C3HighLowHigh
C4LowHighLow
C5HighLowHigh
C6ModerateLowModerate
SModerateHighModerate

Note: This table is predictive and based on the general principles of reactivity for substituted pyridines. Actual values would require specific DFT calculations.

Transition State Calculations for Reaction Mechanisms

Transition state calculations are a powerful tool to elucidate reaction pathways and determine the energy barriers associated with them. For this compound, these calculations could be particularly insightful for understanding reactions such as nucleophilic aromatic substitution (SNAr).

Computational studies on similar pyridine derivatives, like 2-ethoxy-3,5-dinitropyridine, have utilized quantum mechanical calculations (DFT) to model SNAr reaction mechanisms. researchgate.netresearchgate.net These studies show that electron-withdrawing groups on the pyridine ring enhance its electrophilic nature, making it more susceptible to nucleophilic attack. researchgate.netresearchgate.net In the case of this compound, the ethoxy group is electron-donating, while the methylsulfanyl group can be weakly electron-donating or -withdrawing depending on the reaction conditions.

Transition state calculations would involve mapping the potential energy surface of a reaction, for example, with a nucleophile. This would identify the geometry of the transition state and its energy relative to the reactants and products. The activation energy derived from this calculation is crucial for predicting the reaction rate. For an SNAr reaction involving this compound, the calculations would likely show a pathway involving the formation of a Meisenheimer-like intermediate, with the stability of this intermediate and the associated transition states being heavily influenced by the electronic effects of the ethoxy and methylsulfanyl groups.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and flexibility of this compound are determined by its conformational landscape. Conformational analysis involves identifying the stable conformers (energy minima) and the transition states for their interconversion. This is achieved by mapping the potential energy surface (PES) as a function of key dihedral angles.

For this compound, the key rotational bonds are around the C-O bond of the ethoxy group and the C-S bond of the methylsulfanyl group. The rotation of the ethyl group and the methyl group relative to the pyridine ring will give rise to different conformers.

Studies on conformationally restricted analogues of similar compounds have shown that the spatial orientation of substituents significantly impacts their biological activity. While specific conformational analysis data for this compound is not present in the provided search results, it is expected that the molecule will have several low-energy conformers. The relative energies of these conformers will be determined by a balance of steric and electronic effects. For instance, steric hindrance between the ethoxy and methylsulfanyl groups and the hydrogen atoms on the pyridine ring will play a significant role.

Investigation of Non-Covalent Interactions within the Molecular Framework and with Solvents

Non-covalent interactions (NCIs) are crucial in determining the structure, stability, and intermolecular interactions of this compound. These interactions, though weaker than covalent bonds, play a significant role in its physical properties and how it interacts with its environment.

Intramolecular NCIs: Within the molecule, interactions such as hydrogen bonds (between the ethoxy group and the nitrogen of the pyridine, for example, if a protonated species is considered) and van der Waals forces will influence the preferred conformation. The sulfur atom in the methylsulfanyl group can also participate in various non-covalent interactions.

Intermolecular NCIs and Solvent Effects: The interaction of this compound with solvent molecules is critical for understanding its solubility and reactivity in different media. The pyridine nitrogen can act as a hydrogen bond acceptor, while the ethoxy and methylsulfanyl groups can engage in dipole-dipole and van der Waals interactions.

Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these interactions. While no specific studies on the non-covalent interactions of this compound were found, the principles are well-established. For example, in a polar protic solvent like water or ethanol (B145695), hydrogen bonding to the pyridine nitrogen would be a dominant interaction. In a nonpolar solvent, dispersion forces would be more significant.

Reactivity and Mechanistic Investigations of 2 Ethoxy 6 Methylsulfanyl Pyridine

Nucleophilic Reactions at the Pyridine (B92270) Ring and Substituents

Nucleophilic attack can be directed at either the substituents or the pyridine ring itself, depending on the nature of the nucleophile and the reaction conditions.

Reactivity of the Ethoxy Group

The ethoxy group, an ether linkage, is generally stable but can be cleaved under strong acidic conditions. masterorganicchemistry.commasterorganicchemistry.comlibretexts.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, which transforms the ethoxy group into a better leaving group (ethanol). Subsequently, a nucleophile, often the conjugate base of the acid used, attacks the carbon atom of the ethyl group in an SN2 reaction. masterorganicchemistry.commasterorganicchemistry.comstackexchange.com For instance, treatment with strong hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr) would be expected to yield 2-hydroxy-6-(methylsulfanyl)pyridine and the corresponding ethyl halide. libretexts.org Due to the sp² hybridization of the pyridine ring carbon, nucleophilic attack occurs at the ethyl group rather than the aromatic ring. masterorganicchemistry.com

The general mechanism for the acidic cleavage of the ethoxy group is depicted below:

Step 1: Protonation of the ether oxygen 2-Ethoxy-6-(methylsulfanyl)pyridine + H-X → [2-(EtO-H)-6-(methylsulfanyl)pyridine]⁺ + X⁻

Step 2: Nucleophilic attack by the halide ion X⁻ + CH₃CH₂-O⁺(H)-[6-(methylsulfanyl)pyridine] → CH₃CH₂-X + 2-hydroxy-6-(methylsulfanyl)pyridine

It is important to note that the pyridine nitrogen can also be protonated under acidic conditions, which would deactivate the ring towards electrophilic attack but would not prevent the cleavage of the ethoxy group.

Reactivity of the Methylsulfanyl Group, including Oxidation to Sulfoxide (B87167)/Sulfone

The methylsulfanyl group (-SMe) is susceptible to oxidation, a common reaction for thioethers. This transformation can be controlled to yield either the corresponding sulfoxide or sulfone. The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones. researchgate.net The oxidation state can be controlled by the choice of oxidizing agent and reaction conditions.

Selective oxidation to the sulfoxide, 2-ethoxy-6-(methylsulfinyl)pyridine, can be achieved using mild oxidizing agents. Common reagents for this transformation include:

Hydrogen peroxide (H₂O₂) in a suitable solvent like acetic acid.

Sodium periodate (B1199274) (NaIO₄) .

m-Chloroperoxybenzoic acid (m-CPBA) , often used at low temperatures to prevent over-oxidation.

Further oxidation of the sulfoxide or direct oxidation of the methylsulfanyl group with stronger oxidizing agents will lead to the formation of the sulfone, 2-ethoxy-6-(methylsulfonyl)pyridine. Reagents for this transformation include:

Potassium permanganate (B83412) (KMnO₄) .

Excess hydrogen peroxide .

Oxone® (2KHSO₅·KHSO₄·K₂SO₄) .

The oxidation of the sulfur atom significantly alters the electronic properties of the substituent. The methylsulfinyl (-S(O)Me) and methylsulfonyl (-SO₂Me) groups are strongly electron-withdrawing, which would decrease the electron density of the pyridine ring and influence its subsequent reactivity.

Electrophilic Reactions on the Pyridine Core

The pyridine ring is generally considered electron-deficient compared to benzene, making electrophilic aromatic substitution more challenging. scripps.eduyoutube.com However, the presence of the electron-donating ethoxy group at the 2-position should activate the ring towards electrophilic attack, directing substitution to the ortho and para positions relative to the ethoxy group (i.e., positions 3 and 5). Conversely, the methylsulfanyl group is generally considered to be a weak activating group for electrophilic substitution. The outcome of electrophilic reactions will therefore be a balance of these electronic effects and steric hindrance.

Common electrophilic substitution reactions include:

Halogenation : Direct halogenation of pyridines can be difficult and may require harsh conditions. youtube.com However, methods for selective halogenation of substituted pyridines have been developed. For this compound, electrophilic halogenation (e.g., with Br₂ or Cl₂) would be expected to occur preferentially at the 3- or 5-position, directed by the activating ethoxy group. The use of specifically designed phosphine (B1218219) reagents can facilitate the halogenation of pyridines under milder conditions. nih.govacs.org

Nitration : Nitration of pyridines typically requires strong acids and high temperatures, and the yields can be low. youtube.comyoutube.com The presence of the activating ethoxy group might facilitate nitration, but the basic nitrogen atom can be protonated by the strong acid, deactivating the ring. A potential strategy to achieve nitration would be through the corresponding pyridine N-oxide. scripps.edu

Sulfonation : Similar to nitration, sulfonation of pyridine is difficult and requires high temperatures.

Friedel-Crafts Alkylation and Acylation : These reactions are generally not successful with pyridine because the nitrogen atom coordinates with the Lewis acid catalyst, deactivating the ring.

Radical Reactions and Their Pathways

The functionalization of pyridines via radical pathways has gained significant attention. thieme-connect.de These reactions often proceed under milder conditions than traditional electrophilic substitutions. For this compound, radical reactions could be initiated at various positions.

The generation of a pyridinyl radical upon single-electron reduction of a pyridinium (B92312) ion is a known pathway for pyridine functionalization. acs.org This approach could lead to C4-functionalization. The presence of both an electron-donating group (ethoxy) and a group with a heteroatom that can interact with radicals (methylsulfanyl) makes predicting the regioselectivity complex. The regioselectivity of radical addition to substituted pyridines is influenced by both electronic and steric factors. nih.gov

Photochemical reactions can also induce radical pathways. Irradiation of substituted pyridines can lead to phototransposition, where the ring atoms rearrange. arkat-usa.org Photochemical reactions of pyridines with amines and ethers have been shown to result in substitution at the 2- and 4-positions. rsc.org

Pericyclic Reactions and Cycloadditions

Pericyclic reactions, such as cycloadditions, offer another avenue for the functionalization of the pyridine ring.

Diels-Alder Reactions : Pyridines can act as dienophiles in Diels-Alder reactions, although their electron-deficient nature can make them poor dienophiles in normal electron-demand reactions. acsgcipr.orgmasterorganicchemistry.com Inverse electron-demand Diels-Alder reactions, where the pyridine derivative acts as the diene component, are more common, particularly with activated pyridines or after conversion to a pyridinium salt. acsgcipr.org The presence of substituents can significantly influence the reactivity and regioselectivity of these reactions. thieme-connect.dersc.orgacs.org

1,3-Dipolar Cycloadditions : Pyridine N-oxides can undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles. wikipedia.orgchesci.commdpi.comarkat-usa.org This reaction is a powerful tool for the synthesis of five-membered heterocyclic rings fused to the pyridine core. The first step would be the oxidation of the pyridine nitrogen of this compound to the corresponding N-oxide.

Complexation with Metal Centers and Ligand Behavior

The pyridine nitrogen and the sulfur atom of the methylsulfanyl group in this compound provide two potential coordination sites, making it a potential bidentate ligand for metal ions. The combination of a soft donor (sulfur) and a borderline donor (pyridine nitrogen) makes it an interesting ligand for a variety of transition metals.

The coordination chemistry of substituted pyridines is extensive. jscimedcentral.comrsc.org Pyridine and its derivatives are known to form stable complexes with a wide range of metal ions, including Ni(II), Cu(I), Ag(I), Ru(II), and others. jscimedcentral.comnih.govmdpi.com The electronic properties of the substituents on the pyridine ring can modulate the electron density at the nitrogen atom, thereby influencing the strength of the metal-ligand bond and the properties of the resulting complex. acs.org

Complexes of substituted pyridines have found applications in catalysis. For example, copper(II) complexes of substituted terpyridines and di(thiazol-yl)pyridines have shown catalytic activity in oxidation reactions. nih.gov Ruthenium complexes with pyridine-containing ligands have been investigated for transfer hydrogenation catalysis. mdpi.com Iron and ruthenium complexes with pyridine diimine ligands have also been studied as oxidation catalysts. researchgate.net It is conceivable that metal complexes of this compound could exhibit interesting catalytic properties due to the specific electronic and steric environment provided by the ligand. The formation of mono-, di-, and tri-nuclear coordination complexes is also a possibility, depending on the metal and reaction conditions. researchgate.netrsc.org

Derivatization via Functional Group Interconversions

The synthetic utility of this compound is significantly enhanced by the selective chemical transformations of its functional groups. The presence of a nucleophilic sulfur atom and an ether linkage on the pyridine ring allows for a variety of functional group interconversions, leading to the formation of new derivatives with modified electronic and steric properties. Research in this area has primarily focused on the oxidation of the methylsulfanyl group and transformations involving the ethoxy moiety.

Oxidation of the Methylsulfanyl Group

The sulfur atom in the methylsulfanyl group of this compound is susceptible to oxidation, yielding the corresponding sulfoxide and sulfone derivatives. This transformation is a common strategy to modulate the electron-donating or -withdrawing nature of the substituent at the 6-position of the pyridine ring.

A widely employed oxidizing agent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). The reaction outcome can be controlled by the stoichiometry of the oxidant and the reaction conditions. The use of one equivalent of m-CPBA typically leads to the formation of the corresponding sulfoxide, 2-Ethoxy-6-(methylsulfinyl)pyridine. Further oxidation with an additional equivalent of m-CPBA or by using an excess of the oxidizing agent from the outset affords the sulfone, 2-Ethoxy-6-(methylsulfonyl)pyridine. derpharmachemica.comscienceinfo.comrsc.org

The oxidation process significantly alters the electronic properties of the pyridine ring. The methylsulfanyl group is a moderate electron-donating group, whereas the methylsulfinyl and, to an even greater extent, the methylsulfonyl groups are strongly electron-withdrawing. This electronic modulation can influence the reactivity of the pyridine ring towards electrophilic or nucleophilic attack and can also affect the biological activity of the molecule and its derivatives.

ReactantReagentProductNotes
This compoundm-CPBA (1 equiv.)2-Ethoxy-6-(methylsulfinyl)pyridineSelective oxidation to the sulfoxide.
This compoundm-CPBA (>2 equiv.)2-Ethoxy-6-(methylsulfonyl)pyridineComplete oxidation to the sulfone.
2-Ethoxy-6-(methylsulfinyl)pyridinem-CPBA (1 equiv.)2-Ethoxy-6-(methylsulfonyl)pyridineOxidation of the sulfoxide to the sulfone.

Transformations of the Ethoxy Group

The ethoxy group at the 2-position of the pyridine ring can also be a site for functional group interconversion, primarily through O-dealkylation or by activation via N-oxidation of the pyridine ring.

O-Dealkylation

The cleavage of the ethyl-oxygen bond in the ethoxy group, known as O-dealkylation, converts the 2-ethoxypyridine (B84967) moiety into a 2-pyridone. This transformation can be achieved under various conditions, including enzymatic methods, such as those involving cytochrome P450 enzymes. washington.eduwashington.edunih.govresearchgate.net These enzymes catalyze hydroxylation at the carbon adjacent to the oxygen, leading to an unstable hemiacetal that subsequently decomposes to the corresponding pyridone and acetaldehyde. While not specifically documented for this compound, this represents a potential metabolic pathway and a synthetic route to the corresponding 2-pyridone derivative.

Activation via N-Oxidation

The reactivity of the 2-ethoxy group can be enhanced by the N-oxidation of the pyridine ring. Treatment of 2-ethoxypyridine derivatives with oxidizing agents like hydrogen peroxide or peroxy acids can lead to the formation of the corresponding pyridine N-oxide. biosynth.comgoogle.comorganic-chemistry.org The N-oxide functionality activates the 2-position towards nucleophilic attack. For instance, treatment of a 2-ethoxypyridine N-oxide with acetic anhydride (B1165640) can lead to a rearrangement and subsequent hydrolysis to yield the 2-pyridone. stackexchange.com This two-step sequence provides an alternative route to the O-dealkylation product.

Starting MaterialReagent/ConditionProductTransformation
This compoundCytochrome P450 enzymes6-(Methylsulfanyl)-2(1H)-pyridoneO-Dealkylation
This compound1. H₂O₂ or m-CPBA 2. Acetic Anhydride, then H₂O6-(Methylsulfanyl)-2(1H)-pyridoneN-Oxidation followed by rearrangement and hydrolysis

Synthesis and Exploration of Novel Derivatives and Analogs of 2 Ethoxy 6 Methylsulfanyl Pyridine

Systemic Modification of the Ethoxy Moiety

The ethoxy group at the 2-position of the pyridine (B92270) ring is a key site for structural modification. Researchers have synthesized a variety of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, demonstrating the feasibility of introducing different alkoxy groups. nih.gov The synthesis of these derivatives often involves the reaction of the corresponding 4-alkoxy precursors with various amines. nih.gov Structure-activity relationship (SAR) studies on related pyridine derivatives have indicated that the size, shape, and hydrophobicity of substituents can significantly influence their biological activity. nih.gov For instance, in a study of four-position pyridine derivatives, molar refractivity, a measure of molecular volume, was a key descriptor of biological response. nih.gov This suggests that varying the length and branching of the alkoxy chain could systematically alter the compound's properties.

Systemic Modification of the Methylsulfanyl Moiety

The methylsulfanyl group at the 6-position offers another avenue for derivatization. This can be achieved through various chemical transformations, including oxidation to the corresponding sulfoxide (B87167) and sulfone, or by replacement with other functional groups. The concept of bioisosteric replacement, where one group is substituted by another with similar physical or chemical properties, is a common strategy in medicinal chemistry. cambridgemedchemconsulting.comdomainex.co.uk For example, the methylsulfanyl group could be replaced with other alkylthio groups, or with bioisosteres such as a trifluoromethyl or an oxetane (B1205548) group, to modulate properties like lipophilicity and metabolic stability. cambridgemedchemconsulting.com The synthesis of 6-methyl-2-methylthio-4-phenyl-5-(4-methylphenylthio)nicotinonitrile has been reported, showcasing the introduction of different thioether functionalities. derpharmachemica.com

Introduction of Additional Functional Groups onto the Pyridine Ring

The pyridine ring itself is amenable to the introduction of additional functional groups, although its electron-deficient nature makes electrophilic substitution challenging compared to benzene. quimicaorganica.orgyoutube.comquora.com Such reactions typically require harsh conditions and often result in substitution at the 3- and 5-positions. quimicaorganica.orgyoutube.com For instance, nitration of pyridine requires high temperatures and yields the 3-nitro derivative in low percentages. youtube.com Bromination also occurs at the 3-position under high heat. youtube.com Despite these challenges, methods for the functionalization of the pyridine nucleus are crucial for creating diverse analogs. nih.gov Nucleophilic substitution, on the other hand, is more favorable at the 2-, 4-, and 6-positions. quora.com The synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines often starts from a functionalized pyridine, such as 5-bromo-2-chloro-3-nitropyridine, which then undergoes a series of reactions including amination and cross-coupling to introduce various substituents. mdpi.com

Hybridization with Other Heterocyclic Scaffolds

Creating hybrid molecules by fusing or linking the 2-Ethoxy-6-(methylsulfanyl)pyridine core with other heterocyclic systems is a powerful strategy for generating novel chemical entities with potentially enhanced or new biological activities.

Fused Ring Systems (e.g., Pyrido[x,y-d]pyrimidines, Thienopyridines, Pyrazolopyridines)

The fusion of a pyrimidine (B1678525) ring to the pyridine core results in pyridopyrimidines, a class of compounds with significant biological interest. The synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives can be achieved through various routes, including the condensation of 2,6-diaminopyrimidine-4(3H)-one with aldehydes and other reagents. nih.govnih.gov Structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones have provided insights for designing more potent and selective inhibitors of specific enzymes. nih.gov

Thienopyridines, which contain a thiophene (B33073) ring fused to the pyridine, are another important class of heterocyclic compounds. abertay.ac.ukacs.org Their synthesis can be approached by constructing the thiophene ring onto a pyridine precursor or vice versa. nih.govnih.gov For example, thieno[2,3-b]pyridines can be synthesized from substituted pyridines. derpharmachemica.commdpi.com

Pyrazolopyridines, the fusion product of a pyrazole (B372694) and a pyridine ring, have also been extensively studied. nih.govnih.gov One synthetic approach involves the reaction of 2-chloro-3-nitropyridines with other reagents to build the pyrazole ring. nih.gov The synthesis of pyrazolo[3,4-c]pyridine-5-carbonitrile derivatives has also been reported. nih.gov

Spiran and Bridged Systems

Spirocyclic and bridged systems introduce three-dimensional complexity into the molecular structure, which can be advantageous for biological activity. The synthesis of spirocyclic dihydropyridines has been achieved through methods like the dearomative spirocyclization of N-alkylpyridinium derivatives. nih.gov Various strategies exist for the synthesis of spiropiperidines, including the formation of the spirocycle on a pre-existing piperidine (B6355638) ring or the construction of the piperidine ring on another cyclic framework. whiterose.ac.uk The synthesis of spiro[pyridine-thiazolidine] derivatives has been accomplished via a three-component, one-pot reaction. acs.org Bridged pyridine systems, such as 2-aza-bicyclo[2.1.1]heptanes, can be synthesized from substituted pyridines through electrophilic bromination followed by dehalogenation. rsc.org

Regioselective and Chemoselective Synthesis of Advanced Analogs

The development of regioselective and chemoselective synthetic methods is crucial for the efficient construction of advanced analogs of this compound. Regioselective synthesis allows for the controlled introduction of substituents at specific positions on the pyridine ring. For example, palladium-catalyzed reactions have been employed for the regioselective synthesis of 2,6-disubstituted pyridines from pyridotriazoles. rsc.org Base-catalyzed ring transformations of 2H-pyran-2-ones have also been used to produce 2,6-diarylpyridines regioselectively. rsc.org Chemoselective reactions enable the specific modification of one functional group in the presence of others. The synthesis of spiro[pyridine-thiazolidine] ring derivatives through a highly chemoselective three-component reaction highlights this principle. acs.org Such selective methodologies are essential for building complex molecular architectures and accessing a wider range of novel compounds. acs.orgnih.govrsc.orgrsc.orgbakhtiniada.ru

Applications of 2 Ethoxy 6 Methylsulfanyl Pyridine As a Versatile Building Block in Organic Synthesis

Utilization in the Synthesis of Complex Natural Products and Designed Molecules

At present, there is a lack of specific documented evidence in peer-reviewed literature detailing the direct application of 2-Ethoxy-6-(methylsulfanyl)pyridine in the total synthesis of complex natural products or intricately designed molecules. The exploration of its reactivity in this context remains an open area for research. The strategic placement of the ethoxy and methylsulfanyl groups could, in principle, allow for selective functionalization and ring-annulation strategies, which are key steps in the construction of polycyclic natural product frameworks. Future research may uncover pathways where this specific substitution pattern proves advantageous for achieving specific synthetic goals.

Role as a Precursor for Advanced Materials and Functional Molecules

The development of advanced materials and functional molecules often relies on the tailored synthesis of organic components with specific electronic and photophysical properties. While direct applications of This compound in this area are not extensively reported, its structural motifs suggest potential. Pyridine-based ligands are well-established in coordination chemistry and catalysis. The presence of both a hard oxygen donor (in the ethoxy group) and a soft sulfur donor (in the methylsulfanyl group) could enable this molecule to act as a bidentate or ambidentate ligand for various metal centers, leading to the formation of novel coordination polymers or metal-organic frameworks (MOFs) with interesting catalytic or material properties. Further investigation is required to realize this potential.

Development of New Synthetic Methodologies Utilizing the Compound's Reactivity Profile

The unique electronic and steric environment of This compound makes it an intriguing substrate for the development of new synthetic methodologies. The pyridine (B92270) ring is generally susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom. uoanbar.edu.iq The electron-donating ethoxy group at the 2-position would likely modulate this reactivity. Conversely, the methylsulfanyl group can be a target for various transformations. For instance, oxidation to the corresponding sulfoxide (B87167) or sulfone would significantly alter the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack.

Furthermore, the methyl group of the methylsulfanyl moiety could potentially be deprotonated to form a stabilized anion, which could then react with various electrophiles, offering a pathway for further functionalization at the 6-position. While specific methodologies centered on this compound are yet to be established, the general reactivity of alkoxy and alkylthio-substituted pyridines suggests a fertile ground for methodological exploration. nuph.edu.uarsc.org

Contribution to the Synthesis of Libraries of Pharmacologically Relevant Scaffolds

Pyridine and its derivatives are a cornerstone of medicinal chemistry, with a vast number of drugs containing this heterocyclic core. nih.govresearchgate.net The substitution pattern of This compound offers a template for generating libraries of compounds for pharmacological screening. The ethoxy and methylsulfanyl groups can be systematically varied or replaced to explore the structure-activity relationships (SAR) of new chemical entities. For example, the methylsulfanyl group could be displaced by various nucleophiles to introduce a range of different functionalities.

While direct evidence of large-scale library synthesis using this specific building block is not currently available, the general principles of medicinal chemistry suggest its potential utility. The synthesis of related alkoxy- and alkylthio-substituted pyridines has been shown to yield compounds with interesting biological activities. nih.gov Therefore, This compound represents a promising starting point for the discovery of new pharmacologically active agents.

Future Research Directions and Concluding Perspectives

Development of Highly Efficient and Sustainable Synthetic Routes

The synthesis of substituted pyridines has been a subject of intense research, with a continuous drive towards more efficient and environmentally benign methodologies. acs.org Traditional methods often require harsh conditions, multi-step procedures, and the use of stoichiometric, often toxic, reagents. acs.org Future research on 2-Ethoxy-6-(methylsulfanyl)pyridine should prioritize the development of sustainable synthetic strategies.

Modern approaches to pyridine (B92270) synthesis that could be adapted for this compound include:

One-Pot, Multi-Component Reactions (MCRs): These reactions offer a streamlined approach to complex molecules by combining three or more reactants in a single operation. nih.gov MCRs are highly atom-economical and can significantly reduce waste and purification steps. nih.gov The development of an MCR for this compound would represent a significant advancement. acs.orgnih.gov

Catalytic C-H Functionalization: Direct functionalization of C-H bonds is a powerful tool for introducing molecular complexity from simple precursors. researchgate.netnih.gov Research into the late-stage introduction of the ethoxy and methylsulfanyl groups onto a pre-existing pyridine ring via C-H activation would be a highly desirable and atom-economical route. researchgate.net

Green Catalysis: The use of heterogeneous catalysts, such as metal-organic frameworks (MOFs) or surface-modified materials, can facilitate easier catalyst separation and recycling, contributing to a more sustainable process. acs.org The application of biocatalysts, like lipases, in the synthesis of related heterocyclic compounds also presents an eco-friendly alternative. mdpi.com

Synthetic StrategyPotential Advantages for this compoundKey Research Focus
Multi-Component ReactionsHigh atom economy, reduced waste, operational simplicity. nih.govIdentification of suitable starting materials and catalysts.
C-H FunctionalizationDirect and efficient introduction of functional groups. researchgate.netDevelopment of selective catalysts for C-H etherification and thiolation.
Green CatalysisCatalyst recyclability, milder reaction conditions, reduced environmental impact. acs.orgmdpi.comScreening and optimization of heterogeneous or biocatalysts.

In-Depth Mechanistic Understanding of Key Transformations

A thorough understanding of the reaction mechanisms underpinning the synthesis and reactivity of this compound is crucial for optimizing existing methods and designing new transformations. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.

Key areas for mechanistic investigation include:

Reaction Intermediates: The isolation and characterization of reactive intermediates in synthetic pathways can provide invaluable insights. organic-chemistry.org For instance, in a potential synthesis from N-vinyl amides, understanding the formation and annulation of the activated intermediate is key. acs.org

Kinetic Studies: Detailed kinetic analysis of synthetic reactions can help in determining the rate-determining step and the influence of various parameters on the reaction outcome.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict transition state geometries, and understand the electronic effects of the ethoxy and methylsulfanyl substituents on the pyridine ring's reactivity. nih.govresearchgate.net

Exploration of Novel Reactivity and Catalytic Potential

The unique electronic properties imparted by the electron-donating ethoxy group and the sulfur-containing methylsulfanyl group could endow this compound and its derivatives with novel reactivity and catalytic applications.

Future research could explore:

Coordination Chemistry: The nitrogen atom of the pyridine ring and the sulfur atom of the methylsulfanyl group can act as coordination sites for metal ions. The resulting metal complexes could exhibit interesting catalytic properties. acs.org

Ligand Development: Chiral versions of this compound could be synthesized and evaluated as ligands in asymmetric catalysis, a field where pyridine-based ligands have shown significant promise. rsc.org

Cross-Coupling Reactions: The compound could serve as a building block in cross-coupling reactions to synthesize more complex molecules, leveraging the reactivity of the pyridine core.

Area of ExplorationResearch ObjectivePotential Impact
Coordination ChemistrySynthesis and characterization of metal complexes.Discovery of new catalysts for organic transformations. acs.org
Asymmetric CatalysisDevelopment of chiral analogues as ligands.Access to enantiomerically pure compounds for pharmaceutical applications. rsc.org
Cross-Coupling ReactionsUse as a scaffold for further functionalization.Rapid assembly of complex molecular architectures.

Computational Design and Predictive Modeling for New Derivatives

Computational chemistry and in silico screening are powerful tools for accelerating the discovery of new molecules with desired properties. nih.gov These approaches can be applied to design novel derivatives of this compound with enhanced biological activity or material properties.

Future research in this area should focus on:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of pyridine derivatives with their biological activity, guiding the design of more potent compounds. researchgate.net

Molecular Docking: For potential pharmaceutical applications, molecular docking studies can predict the binding affinity and mode of interaction of this compound derivatives with biological targets. nih.gov

Prediction of Physicochemical Properties: Computational tools can predict properties such as solubility, lipophilicity, and blood-brain barrier penetration, which are crucial for drug development. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes from batch to continuous flow processing offers numerous advantages, including improved safety, scalability, and reproducibility. nih.govbeilstein-journals.org The integration of the synthesis of this compound and its derivatives with modern automation technologies is a promising avenue for future research.

Key developments in this area could include:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would enable more efficient and scalable production. acs.orgacs.org Microwave-assisted flow synthesis is a particularly attractive option for accelerating reaction rates. nih.govbeilstein-journals.org

Automated Synthesis Platforms: The use of robotic systems for automated synthesis can significantly accelerate the generation of libraries of this compound derivatives for high-throughput screening. researchgate.net

Self-Optimizing Systems: The integration of real-time analysis and machine learning algorithms can lead to self-optimizing flow reactors that can autonomously identify the optimal reaction conditions. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.